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Compound of Interest

Compound Name: N-benzyl-3-fluorobenzamide

Cat. No.: B185144 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR,

MS) and a representative synthetic protocol for the chemical compound N-benzyl-3-
fluorobenzamide. The information is curated to support research and development activities in

medicinal chemistry and related fields.

Chemical Structure and Identifiers
N-benzyl-3-fluorobenzamide is an amide derivative containing a benzyl group attached to the

nitrogen atom and a 3-fluorobenzoyl moiety.

IUPAC Name: N-benzyl-3-fluorobenzamide

Molecular Formula: C₁₄H₁₂FNO

Molecular Weight: 229.25 g/mol

CAS Number: 671-01-2

Synthesis of N-benzyl-3-fluorobenzamide
A standard and efficient method for the synthesis of N-benzyl-3-fluorobenzamide involves the

acylation of benzylamine with 3-fluorobenzoyl chloride. This reaction is typically carried out in

the presence of a base to neutralize the hydrochloric acid byproduct.
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Synthesis of N-benzyl-3-fluorobenzamide.

Experimental Protocol: Synthesis
Reaction Setup: To a solution of benzylamine (1.0 equivalent) in dichloromethane (DCM) in a

round-bottom flask, triethylamine (1.2 equivalents) is added. The mixture is stirred at 0 °C in

an ice bath.

Addition of Acylating Agent: A solution of 3-fluorobenzoyl chloride (1.1 equivalents) in DCM is

added dropwise to the stirred reaction mixture.

Reaction Progression: The reaction is allowed to warm to room temperature and stirred for 2-

4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

Work-up: Upon completion, the reaction mixture is washed sequentially with 1M HCl,

saturated NaHCO₃ solution, and brine. The organic layer is then dried over anhydrous

Na₂SO₄ and filtered.

Purification: The solvent is removed under reduced pressure, and the crude product is

purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to

yield N-benzyl-3-fluorobenzamide as a solid.

Spectroscopic Data
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The following tables summarize the expected and reported spectroscopic data for N-benzyl-3-
fluorobenzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: The following NMR data is based on the analysis of the closely related compound, N-

benzylbenzamide, and predicted shifts due to the fluorine substituent.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.60 d 1H
Ar-H (ortho to C=O,

coupled to F)

~7.50 d 1H Ar-H (ortho to C=O)

~7.40 m 1H Ar-H

~7.35-7.25 m 5H Ar-H (benzyl)

~7.15 t 1H Ar-H

~6.50 br s 1H N-H

~4.65 d 2H -CH₂-

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
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Chemical Shift (δ) ppm Assignment

~166.5 C=O

~162.5 (d, J ≈ 245 Hz) C-F

~138.0 Ar-C (benzyl, ipso)

~136.5 (d, J ≈ 7 Hz) Ar-C (ipso)

~130.0 (d, J ≈ 8 Hz) Ar-CH

~128.8 Ar-CH (benzyl)

~127.8 Ar-CH (benzyl)

~127.5 Ar-CH (benzyl)

~123.0 Ar-CH

~119.0 (d, J ≈ 21 Hz) Ar-CH

~115.0 (d, J ≈ 22 Hz) Ar-CH

~44.0 -CH₂-

Infrared (IR) Spectroscopy
Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹) Intensity Assignment

~3300 Strong, broad N-H stretch

~3060 Medium Aromatic C-H stretch

~1640 Strong C=O stretch (Amide I)

~1540 Strong N-H bend (Amide II)

~1290 Strong C-N stretch

~1220 Strong C-F stretch
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Mass Spectrometry (MS)
The following predicted mass-to-charge ratios are for various adducts of N-benzyl-3-
fluorobenzamide.[1]

Table 4: Mass Spectrometry Data (Predicted)

Adduct m/z

[M+H]⁺ 230.09757

[M+Na]⁺ 252.07951

[M-H]⁻ 228.08301

[M+NH₄]⁺ 247.12411

[M]⁺ 229.08974

Experimental Protocols for Spectroscopic Analysis

N-benzyl-3-fluorobenzamide

NMR Spectroscopy

IR Spectroscopy

Mass Spectrometry

Spectroscopic Data
(Tables 1-4)
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Spectroscopic analysis workflow.

NMR Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[2]
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Sample Preparation: Approximately 5-10 mg of the purified N-benzyl-3-fluorobenzamide is

dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

Data Acquisition: The sample is placed in the NMR spectrometer, and the magnetic field is

shimmed to ensure homogeneity. Standard pulse sequences are used to acquire the ¹H and

¹³C{¹H} spectra.

Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the

spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual

solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer.[2]

Sample Preparation: A small amount of the solid sample can be analyzed neat using an

Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by

grinding a small amount of the sample with dry KBr and pressing the mixture into a thin disk.

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is

recorded. The sample is then placed in the instrument, and the sample spectrum is acquired.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.

Mass Spectrometry
Mass spectra can be acquired using various ionization techniques, such as Electrospray

Ionization (ESI) or Electron Impact (EI).

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or

acetonitrile) at a low concentration (e.g., 1 mg/mL).

Data Acquisition: The sample solution is introduced into the mass spectrometer. For ESI, the

solution is infused at a constant flow rate. For EI, a direct insertion probe may be used for a

solid sample. The instrument is scanned over a relevant m/z range.
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Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak

and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to

confirm the elemental composition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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